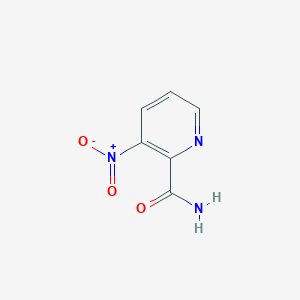

3-Nitropyridine-2-carboxamide

Description

BenchChem offers high-quality 3-Nitropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)5-4(9(11)12)2-1-3-8-5/h1-3H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWLACQQQPKOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342230 | |

| Record name | 3-Nitro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-92-5 | |

| Record name | 3-Nitro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 3-Nitropyridine-2-carboxamide: A Comprehensive Technical Guide

Introduction

3-Nitropyridine-2-carboxamide is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmacologically active agents and functional materials. The strategic placement of the nitro and carboxamide groups on the pyridine ring imparts unique electronic properties and provides versatile handles for further chemical modifications. This guide offers an in-depth, field-proven methodology for the synthesis of 3-Nitropyridine-2-carboxamide, designed for researchers, chemists, and professionals in drug development. Our approach emphasizes not just the procedural steps but the underlying chemical principles and rationale for each experimental choice, ensuring a reproducible and scalable synthesis.

The synthetic strategy outlined herein proceeds through a robust two-step sequence, commencing with the selective oxidation of a readily available starting material, 3-nitro-2-picoline, to the key intermediate, 3-nitropyridine-2-carboxylic acid. This intermediate is then efficiently converted to the target carboxamide. This pathway is chosen for its reliability, scalability, and the commercial availability of the initial precursor.

Overall Synthetic Scheme

The synthesis of 3-Nitropyridine-2-carboxamide is achieved via a two-step reaction pathway, as illustrated below. The initial step involves the oxidation of the methyl group of 3-nitro-2-picoline to a carboxylic acid, followed by the amidation of the resulting carboxylic acid.

Caption: Overall synthetic route for 3-Nitropyridine-2-carboxamide.

Part 1: Synthesis of 3-Nitropyridine-2-carboxylic Acid

The inaugural step of this synthesis is the selective oxidation of the methyl group at the 2-position of 3-nitro-2-picoline. This transformation is critical and requires an oxidizing agent potent enough to convert the methyl group to a carboxylic acid while preserving the nitro functionality and the pyridine ring. Potassium permanganate (KMnO₄) in a neutral or slightly alkaline aqueous medium is a classic and effective choice for this type of benzylic oxidation on an electron-deficient heterocyclic ring. The reaction proceeds via a radical mechanism, and the careful control of temperature is paramount to prevent over-oxidation and decomposition.

Experimental Protocol: Oxidation of 3-Nitro-2-picoline

Materials:

-

3-Nitro-2-picoline

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend 3-nitro-2-picoline (1.0 eq) in deionized water (20 mL per gram of starting material).

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate (3.0 eq) portion-wise over a period of 2-3 hours. The portion-wise addition is crucial to maintain control over the exothermic reaction.

-

Reaction Monitoring: After the complete addition of KMnO₄, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) will be present. Quench the excess KMnO₄ by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears. Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with hot water.

-

Isolation of Product: Combine the filtrate and washings. Acidify the clear solution to a pH of approximately 3-4 with concentrated hydrochloric acid. A yellow crystalline solid of 3-nitropyridine-2-carboxylic acid will precipitate.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Causality Behind Experimental Choices:

-

The use of a significant excess of KMnO₄ ensures the complete conversion of the starting material.

-

Refluxing the reaction mixture provides the necessary activation energy for the oxidation of the relatively unreactive methyl group on the electron-deficient pyridine ring.

-

Acidification of the reaction mixture after filtration is necessary to protonate the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous medium and allowing for its isolation.

Part 2: Synthesis of 3-Nitropyridine-2-carboxamide

The final step in the synthesis is the conversion of the carboxylic acid to the primary amide. A common and reliable method for this transformation is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by the reaction with an ammonia source. This two-step, one-pot procedure is generally high-yielding and avoids the need for expensive coupling reagents.

Experimental Protocol: Amidation of 3-Nitropyridine-2-carboxylic Acid

Materials:

-

3-Nitropyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Ammonia solution (concentrated aqueous or ammonia gas in an appropriate solvent)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Formation of Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid). Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. This will yield the crude 3-nitropyridine-2-carbonyl chloride as an oil or solid.

-

Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane. Cool the solution in an ice bath. Slowly add a concentrated aqueous ammonia solution (excess) or bubble ammonia gas through the solution while stirring vigorously.

-

Workup and Isolation: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Nitropyridine-2-carboxamide. The product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Causality Behind Experimental Choices:

-

The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride.

-

Performing the amidation at low temperature helps to control the exothermicity of the reaction between the acyl chloride and ammonia.

-

The aqueous workup with sodium bicarbonate removes any unreacted acyl chloride and acidic byproducts.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |

| 3-Nitropyridine-2-carboxylic acid | C₆H₄N₂O₄ | 168.11 | 59290-85-6 | 105[1] | Yellow crystalline solid[1] |

| 3-Nitropyridine-2-carboxamide | C₆H₅N₃O₃ | 167.12 | 59290-92-5 | Not available | Solid |

Characterization of 3-Nitropyridine-2-carboxamide

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring and two distinct protons for the -NH₂ group. |

| ¹³C NMR | Resonances corresponding to the carbons of the pyridine ring, the carbonyl carbon, and the carbon bearing the nitro group. |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1680 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product. |

Reaction Mechanism

The mechanism for the amidation of 3-nitropyridine-2-carboxylic acid via the acyl chloride intermediate is a classic example of nucleophilic acyl substitution.

Caption: Mechanism of amidation of 3-nitropyridine-2-carboxylic acid.

References

-

3-nitropyridine-2-carboxylic acid - ChemBK. (2024). Retrieved from [Link]

-

3-Nitropyridine-2-carboxylic acid | C6H4N2O4 | CID 18376612 - PubChem. (n.d.). Retrieved from [Link]

-

Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides - ResearchGate. (2023). Retrieved from [Link]

- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).

Sources

An In-depth Technical Guide to the Chemical Properties of 3-Nitropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyridine-2-carboxamide is a heterocyclic organic compound that incorporates a pyridine ring substituted with both a nitro group and a carboxamide group. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of the electron-withdrawing nitro group and the versatile carboxamide functionality suggests that 3-nitropyridine-2-carboxamide could serve as a valuable building block in the synthesis of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for its utilization in research and development.

Synthesis of 3-Nitropyridine-2-carboxamide

The reaction proceeds through the formation of an acyl chloride intermediate, which is highly reactive towards nucleophilic attack by ammonia. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[5]

Proposed Experimental Protocol: One-pot Synthesis from 3-Nitropyridine-2-carboxylic acid

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): Chosen as the activating agent due to its high reactivity with carboxylic acids to form acyl chlorides and the convenient removal of gaseous byproducts.[5]

-

Anhydrous Solvent (e.g., Dichloromethane, THF): Necessary to prevent the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid.

-

Ammonia Source (e.g., Ammonium Hydroxide, Ammonia gas): Provides the nucleophilic amine to react with the acyl chloride and form the desired amide.

-

Inert Atmosphere (e.g., Nitrogen, Argon): Recommended to prevent any potential side reactions with atmospheric moisture.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 3-nitropyridine-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere, slowly add thionyl chloride (1.2 equivalents) at 0 °C.

-

Acyl Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The reaction can be gently heated to reflux if necessary to ensure complete conversion.[6]

-

Amidation: Cool the reaction mixture back to 0 °C and slowly add a concentrated aqueous solution of ammonium hydroxide (excess) or bubble ammonia gas through the solution.

-

Work-up and Isolation: After the addition is complete, allow the mixture to stir at room temperature for an additional hour. If a precipitate forms, it can be collected by filtration. Otherwise, the reaction mixture should be diluted with water and extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-nitropyridine-2-carboxamide.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Chemical Properties and Reactivity

The chemical reactivity of 3-nitropyridine-2-carboxamide is primarily dictated by the electronic properties of the nitropyridine ring. The nitro group at the 3-position is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine nucleus.[7]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr).[7][8] While the nitro group itself is not typically a leaving group in this context, it activates the positions ortho and para to it for substitution if a suitable leaving group (e.g., a halogen) were present at those positions.[9] In the case of 3-nitropyridine derivatives, nucleophilic attack can also occur at the hydrogen-substituted positions, a reaction known as Vicarious Nucleophilic Substitution (VNS), to introduce alkyl or other functional groups.[10][11]

Diagram of Nucleophilic Aromatic Substitution Activation

Caption: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack.

Reduction of the Nitro Group

One of the most synthetically useful transformations of nitropyridines is the reduction of the nitro group to an amino group.[7] This reaction provides access to 3-aminopyridine-2-carboxamide, a versatile intermediate for further functionalization. Various reducing agents can be employed for this purpose, and the choice often depends on the presence of other functional groups in the molecule.[12]

-

Catalytic Hydrogenation: This is a clean and efficient method using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[12][13] Raney Nickel is often preferred if dehalogenation is a concern on the substrate.[12]

-

Metal/Acid Systems: Reagents like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) are classic and cost-effective methods for nitro group reduction.[7][12]

-

Tin(II) Chloride (SnCl₂): This provides a mild method for the reduction of nitro groups in the presence of other reducible functionalities.[12]

Diagram of Nitro Group Reduction Workflow

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

"3-Nitropyridine-2-carboxamide molecular structure"

An In-Depth Technical Guide to the Molecular Structure of 3-Nitropyridine-2-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and reactivity of 3-Nitropyridine-2-carboxamide. As a derivative of the pyridine scaffold, a privileged structure in medicinal chemistry, this molecule incorporates a primary carboxamide and a nitro group at the 2 and 3 positions, respectively. This unique substitution pattern imparts significant electronic and steric features that dictate its chemical behavior and potential applications. This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into the molecule's structural characteristics, predictive spectroscopic signatures, logical synthetic pathways, and its utility as a versatile synthetic intermediate. We will explore its electronic properties through the lens of computational modeling and discuss its potential as a pharmacophore for biologically active agents.

Part 1: Fundamental Molecular Structure & Properties

IUPAC Name and Chemical Identifiers

The systematic IUPAC name for the molecule is 3-nitropyridine-2-carboxamide . It is also known as 3-nitropicolinamide.

Core Structural Features

The molecule is built upon a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The key features are the two functional groups substituted at adjacent positions (ortho-substitution):

-

Carboxamide Group (-CONH₂): Located at the C2 position, this group consists of a carbonyl double bond and an amino group. Its ability to act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the carbonyl oxygen and lone pair on the nitrogen) is critical for its interaction with biological macromolecules.

-

Nitro Group (-NO₂): Positioned at the C3 position, this is a powerful electron-withdrawing group. It significantly influences the electron density distribution of the entire pyridine ring system, impacting its reactivity and the chemical shifts of its atoms in NMR spectroscopy.

The proximity of these two groups can lead to intramolecular interactions, such as hydrogen bonding between one of the amide protons and an oxygen atom of the nitro group, which can influence the molecule's preferred conformation and planarity.

Caption: Core structure of 3-Nitropyridine-2-carboxamide.

Physicochemical Properties

Quantitative data for 3-Nitropyridine-2-carboxamide is not widely published. The following table summarizes key properties derived from its constituent structure and data from its immediate precursor, 3-nitropyridine-2-carboxylic acid.[1][2]

| Property | Value (Predicted/Calculated) | Rationale / Source |

| Molecular Formula | C₆H₅N₃O₃ | Derived from structure. |

| Molar Mass | 167.12 g/mol | Calculated from atomic masses. |

| Appearance | Yellow crystalline solid | Predicted based on related nitroaromatic compounds.[2] |

| Solubility | Low in water; Soluble in polar organic solvents (DMF, DMSO, Ethanol) | Predicted based on the properties of the precursor acid.[2] |

| pKa (Amide N-H) | ~17 | Typical pKa for a primary amide proton. |

| pKa (Protonated Pyridine) | < 1 | The electron-withdrawing groups significantly reduce the basicity of the pyridine nitrogen compared to pyridine (~5.2). |

Part 2: Synthesis and Synthetic Utility

Rationale for Synthetic Strategy

The most direct and industrially scalable synthesis of 3-Nitropyridine-2-carboxamide involves the amidation of its corresponding carboxylic acid, 3-nitropyridine-2-carboxylic acid. This precursor is accessible through the nitration of 2-picolinic acid or the oxidation of 2-methyl-3-nitropyridine.[3][4] The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to facilitate nucleophilic attack by ammonia. A common and effective method is the conversion of the carboxylic acid to an acyl chloride, which is a highly reactive intermediate.

Proposed Synthetic Workflow

The following workflow outlines the conversion of the carboxylic acid precursor to the target amide.

Sources

A Comprehensive Spectroscopic Guide to 3-Nitropyridine-2-carboxamide: Structure Elucidation and Data Interpretation

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 3-Nitropyridine-2-carboxamide, a key heterocyclic building block. Tailored for researchers, chemists, and professionals in drug development, this document outlines the principles, experimental protocols, and detailed interpretation of data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By integrating data from these orthogonal techniques, this guide establishes a validated framework for the structural confirmation and purity assessment of 3-Nitropyridine-2-carboxamide, emphasizing the rationale behind experimental choices and data interpretation.

Introduction: The Significance of 3-Nitropyridine-2-carboxamide

3-Nitropyridine-2-carboxamide belongs to the pyridine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. Pyridine carboxamide derivatives are known to exhibit a wide range of biological activities, including antifungal and anti-mycobacterial properties.[1][2] The introduction of a nitro group (NO₂) at the 3-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a pharmacophore.

Accurate and unambiguous structural elucidation is the cornerstone of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, confirming the identity, purity, and structural integrity of a synthesized compound. This guide serves as a practical reference for the comprehensive spectroscopic characterization of 3-Nitropyridine-2-carboxamide, detailing the expected spectral signatures and the logic behind their interpretation.

Molecular Structure and Spectroscopic Implications

The structure of 3-Nitropyridine-2-carboxamide features three key components that dictate its spectroscopic behavior:

-

Aromatic Pyridine Ring: Gives rise to characteristic signals in NMR and UV-Vis spectra.

-

Electron-Withdrawing Nitro Group (-NO₂): Strongly influences the chemical shifts of adjacent protons and carbons in NMR, and produces distinct stretching vibrations in IR spectroscopy.

-

Carboxamide Group (-CONH₂): Features exchangeable protons (NH₂) and a carbonyl carbon (C=O) with unique signatures in NMR and IR spectra.

Understanding the interplay of these functional groups is essential for a cohesive interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Nitropyridine-2-carboxamide, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides detailed information about the number of different proton environments, their electronic state, and their spatial relationships through spin-spin coupling. The electron-withdrawing nature of the pyridine nitrogen, the nitro group, and the carboxamide group will cause the aromatic protons to be significantly deshielded, appearing far downfield.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Nitropyridine-2-carboxamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxamides as it slows the exchange rate of the amide N-H protons, allowing them to be observed more clearly.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample to serve as a reference point (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Data Interpretation:

The aromatic region will display three distinct signals corresponding to H-4, H-5, and H-6 of the pyridine ring. The amide protons will typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace water.

Table 1: Predicted ¹H NMR Data for 3-Nitropyridine-2-carboxamide (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 8.80 - 8.95 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 | Deshielded by adjacent ring nitrogen and ortho to the carboxamide group. |

| H-4 | 8.65 - 8.80 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.5, J(H4-H6) ≈ 1.5 | Deshielded by being ortho to the strong electron-withdrawing nitro group. |

| H-5 | 7.70 - 7.85 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.5, J(H5-H6) ≈ 4.5 | Least deshielded of the ring protons, coupled to both H-4 and H-6. |

| -CONH₂ (Amide) | 7.90 - 8.30 (broad) | Two broad singlets | N/A | Labile protons, chemical shift and appearance are highly solvent and concentration-dependent. |

¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), proton decoupling is typically used to simplify the spectrum to a series of single lines, where each line represents a distinct carbon atom.[3] The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in π-systems appearing further downfield.[4]

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Acquire the spectrum on a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer using a proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Pulse Angle: 45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 or more, as the ¹³C signal is inherently weak.

-

-

Data Processing: Standard Fourier transformation and processing are applied.

Data Interpretation:

Six distinct signals are expected: five for the pyridine ring carbons and one for the carboxamide carbonyl carbon. The carbons directly attached to the nitro group (C-3) and the ring nitrogen (C-2, C-6) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for 3-Nitropyridine-2-carboxamide (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | 163 - 166 | Carbonyl carbon, typically found in this region for amides.[5] |

| C-6 | 152 - 155 | Aromatic carbon adjacent to the ring nitrogen. |

| C-2 | 148 - 151 | Aromatic carbon bearing the carboxamide group and adjacent to nitrogen. |

| C-3 | 145 - 148 | Aromatic carbon bearing the nitro group, deshielded. |

| C-4 | 135 - 138 | Aromatic carbon ortho to the nitro group. |

| C-5 | 122 - 125 | Aromatic carbon with the highest electron density (least deshielded). |

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Molecular vibrations (stretching, bending) absorb infrared radiation at specific frequencies. The presence of C=O, N-H, N-O, and C=N bonds in 3-Nitropyridine-2-carboxamide will produce a highly characteristic IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid 3-Nitropyridine-2-carboxamide powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Instrument Setup: Collect the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum provides a "fingerprint" for the molecule, with key absorbances confirming the presence of the principal functional groups.

Table 3: Predicted IR Absorption Frequencies for 3-Nitropyridine-2-carboxamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3150 | N-H Stretch (Asymmetric & Symmetric) | Primary Amide (-CONH₂) | Two distinct bands are expected for the primary amide N-H stretches. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Pyridine Ring | Stretching of sp² C-H bonds on the aromatic ring. |

| 1680 - 1660 | C=O Stretch (Amide I Band) | Amide Carbonyl | Strong, sharp absorption characteristic of the amide carbonyl group. |

| 1620 - 1580 | N-H Bend (Amide II Band) | Primary Amide (-CONH₂) | Bending vibration of the N-H bonds. |

| 1550 - 1520 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Very strong, characteristic absorption for the nitro group. |

| 1470 - 1400 | C=C/C=N Ring Stretch | Pyridine Ring | Vibrations associated with the aromatic ring system. |

| 1360 - 1330 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong absorption, confirming the presence of the nitro group. |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), it allows for the precise determination of the molecular mass. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum also offers valuable structural clues.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of 3-Nitropyridine-2-carboxamide in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Instrument Setup: Introduce the sample into an ESI-MS instrument.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Determine the m/z value of the molecular ion peak. For HRMS, compare the exact mass to the theoretical mass calculated for the molecular formula C₆H₅N₃O₃.

Data Interpretation:

The molecular formula of 3-Nitropyridine-2-carboxamide is C₆H₅N₃O₃.

-

Monoisotopic Mass: 167.0331 g/mol .

The primary peak observed in the ESI-MS spectrum should correspond to the protonated molecule.

Table 4: Predicted Mass Spectrometry Data for 3-Nitropyridine-2-carboxamide

| Ion | Calculated Exact Mass (m/z) | Expected Observation |

| [M+H]⁺ | 168.0409 | The base peak or a very prominent peak in the ESI+ spectrum. |

| [M+Na]⁺ | 190.0228 | An adduct peak, often observed depending on solvent purity. |

Fragmentation Pathway: Under higher energy conditions (e.g., Collision-Induced Dissociation), fragmentation can occur. Key fragmentations would include the loss of the amide group (-NH₂) or the nitro group (-NO₂).

Caption: Predicted ESI-MS fragmentation pathway for 3-Nitropyridine-2-carboxamide.

UV-Visible Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for conjugated systems like the nitro-substituted pyridine ring in 3-Nitropyridine-2-carboxamide. The presence of chromophores (the pyridine ring, nitro group, and carbonyl group) will result in characteristic absorption bands.[6]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from approximately 200 nm to 400 nm.

-

Blank Correction: Use a cuvette containing only the solvent as a reference blank to subtract solvent absorbance.

Data Interpretation:

The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. The conjugation of the nitro and carbonyl groups with the pyridine ring will influence the position of the absorption maxima (λₘₐₓ).

Table 5: Predicted UV-Vis Absorption Data for 3-Nitropyridine-2-carboxamide (in Ethanol)

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~220 - 240 | π → π | Pyridine Ring |

| ~260 - 280 | π → π / n → π* | Conjugated System (Ring + NO₂ + C=O) |

Integrated Analysis and Structural Validation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. This workflow provides a self-validating system for confirming the structure of 3-Nitropyridine-2-carboxamide.

Caption: Workflow for the integrated spectroscopic validation of 3-Nitropyridine-2-carboxamide.

-

Mass Spectrometry confirms the molecular weight and formula (C₆H₅N₃O₃).

-

IR Spectroscopy validates the presence of the key functional groups: amide (N-H and C=O stretches) and nitro (N-O stretches).

-

¹³C NMR confirms the presence of six unique carbons, including the amide carbonyl and five distinct aromatic carbons.

-

¹H NMR confirms the presence of three unique aromatic protons with the expected splitting patterns and chemical shifts, alongside the amide protons, thereby establishing the complete proton framework and substitution pattern on the pyridine ring.

-

UV-Vis Spectroscopy confirms the presence of the conjugated aromatic system.

When all data are consistent with the proposed structure and with each other, the identity of 3-Nitropyridine-2-carboxamide is confirmed with a high degree of confidence.

References

-

Singh, B. K., Rajour, H. K., & Chandra, J. (2016). Spectroscopic Characterization and Molecular Modeling of Bioactive Pyridine Carboxyamide Complexes. Journal of Applied Chemical Science International, 6(1), 45–57. [Link]

-

Kumari, A., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(5), 101275. [Link]

-

Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9), 5927–5937. [Link]

-

de Kock, C., et al. (2013). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Bioorganic & Medicinal Chemistry, 21(15), 4549–4555. [Link]

-

Wang, X., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321. [Link]

-

PubChem. (n.d.). 3-Nitropyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2021). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Retrieved from [Link]

-

Scherer, J. R., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Retrieved from [Link]

Sources

- 1. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

Solubility Profile of 3-Nitropyridine-2-carboxamide in Organic Solvents: A Guide for Pharmaceutical Development

An In-depth Technical Guide

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Nitropyridine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We will explore the physicochemical properties of the molecule, dissect the intermolecular forces governing its interaction with various solvent classes, and provide a robust, field-proven protocol for empirical solubility determination. This document is intended for researchers, chemists, and formulation scientists seeking a deeper, mechanistic understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

3-Nitropyridine-2-carboxamide belongs to the nitropyridine class of heterocyclic compounds, which are valuable precursors and structural motifs in the synthesis of biologically active molecules.[1] The solubility of this and similar compounds is not merely a physical data point; it is a critical parameter that dictates the feasibility of subsequent development stages. Poor solubility can hinder purification, limit formulation options, and result in low bioavailability.

This guide moves beyond a simple listing of data to explain the causal factors behind the solubility of 3-Nitropyridine-2-carboxamide. By understanding the interplay between its functional groups and the properties of organic solvents, researchers can make informed decisions, troubleshoot experimental challenges, and rationally design crystallization and formulation processes.

Physicochemical & Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties.

Molecular Structure:

The 3-Nitropyridine-2-carboxamide molecule incorporates three key functional regions that dictate its polarity and potential for intermolecular interactions:

-

Pyridine Ring: A basic heterocyclic aromatic system where a nitrogen atom replaces a carbon atom. This nitrogen possesses a lone pair of electrons, making it a hydrogen bond acceptor.[2]

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group. The oxygen atoms can act as hydrogen bond acceptors.

-

Carboxamide Group (-CONH₂): A highly polar group capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair).

Caption: Structure of 3-Nitropyridine-2-carboxamide.

Table 1: Key Physicochemical Properties

| Property | Value / Information | Significance for Solubility |

|---|---|---|

| Molecular Formula | C₆H₅N₃O₃ | Indicates the elemental composition. |

| Molecular Weight | 167.12 g/mol | Moderate molecular weight. |

| Appearance | Expected to be a crystalline solid.[3] | The energy required to break the crystal lattice (lattice energy) must be overcome by solvation energy for dissolution to occur. |

| Melting Point | ~105 °C (for the related 3-nitropyridine-2-carboxylic acid)[3][4] | A higher melting point often correlates with stronger crystal lattice energy, which can suggest lower solubility. |

| pKa | 1.27 (Predicted for the related 3-nitropyridine-2-carboxylic acid)[4] | The pyridine nitrogen is weakly basic. The compound's solubility may be pH-dependent in aqueous systems but is less critical in unbuffered organic solvents. |

Theoretical Solubility Principles & Predictions

The principle of "like dissolves like" provides a foundational framework for predicting solubility. A solute will dissolve best in a solvent that shares similar intermolecular forces. For 3-Nitropyridine-2-carboxamide, its multiple polar functional groups are the primary drivers of its solubility behavior.

Caption: Predicted solubility based on solute-solvent interactions.

Analysis of Solute-Solvent Interactions:

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with all polar sites on the 3-Nitropyridine-2-carboxamide molecule: donating a hydrogen bond to the carbonyl oxygen, nitro oxygens, and pyridine nitrogen, while also accepting a hydrogen bond from the amide N-H protons. This multifaceted interaction is predicted to result in high solubility .

-

In Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors but lack a donor proton. They will readily solvate the molecule by accepting hydrogen bonds from the amide N-H and through strong dipole-dipole interactions. The solubility of the related 3-nitropyridine-2-carboxylic acid is noted to be good in DMF.[3] Therefore, 3-Nitropyridine-2-carboxamide is predicted to have good to high solubility in these solvents.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The high polarity of 3-Nitropyridine-2-carboxamide makes it fundamentally incompatible with nonpolar solvents. The energy gained from weak solute-solvent interactions would be insufficient to overcome the strong intermolecular forces within the solute's crystal lattice. Consequently, low to negligible solubility is predicted.

Table 2: Predicted Solubility of 3-Nitropyridine-2-carboxamide in Common Organic Solvents

| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | H-Bonding (Donor & Acceptor), Dipole-Dipole | High |

| Polar Aprotic | DMF, DMSO, Acetone, Ethyl Acetate | H-Bonding (Acceptor), Dipole-Dipole | Moderate to High |

| Chlorinated | Dichloromethane (DCM) | Dipole-Dipole | Low to Moderate |

| Nonpolar Aromatic | Toluene | van der Waals, π-π stacking (minor) | Low |

| Nonpolar Aliphatic | n-Hexane, Heptane | van der Waals | Very Low / Insoluble |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Theoretical predictions must be validated by empirical data. The gold-standard for determining thermodynamic (equilibrium) solubility is the Shake-Flask method, as described by Higuchi and Connors.[5] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Workflow Overview

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Methodology

-

Preparation of Materials:

-

Accurately weigh a sample of 3-Nitropyridine-2-carboxamide, ensuring there is sufficient excess solid to achieve saturation.

-

Calibrate all analytical equipment, particularly the HPLC-UV system, by preparing a standard curve of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).

-

Use high-purity (e.g., HPLC grade) organic solvents for the study.

-

-

Saturation and Equilibration:

-

Add an excess amount of the solid compound to a known volume of the test solvent in a sealed, inert vial (e.g., glass). The key is to ensure solid material remains visible after equilibration.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period. Causality: Continuous agitation maximizes the surface area for dissolution, while constant temperature ensures the equilibrium is stable. An equilibration time of 24 to 72 hours is typical, but should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has reached a plateau.[5]

-

-

Phase Separation (Critical Step):

-

Once equilibrium is reached, separate the undissolved solid from the saturated solution.

-

Method A (Recommended): Centrifugation. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This pellets the fine solid particles without the risk of solute adsorption.

-

Method B (Alternative): Filtration. Use a syringe filter (e.g., 0.22 µm PTFE). Trustworthiness Check: To mitigate the risk of the compound adsorbing to the filter membrane, pre-rinse the filter with a small amount of the saturated solution before collecting the final sample.[5]

-

-

Sample Analysis and Quantification:

-

Carefully take a precise volume (aliquot) of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase or solvent to bring its concentration within the linear range of the calibrated HPLC standard curve.

-

Inject the diluted sample into the HPLC-UV system and determine the concentration based on the peak area relative to the standard curve.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units such as mg/mL or moles/L (Molarity) at the specified temperature.

-

Conclusion and Field Insights

Based on a thorough structural analysis, 3-Nitropyridine-2-carboxamide is predicted to be a polar compound with limited solubility in nonpolar organic solvents and significantly higher solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility is expected to be highest in polar protic solvents like methanol and ethanol, and also very favorable in polar aprotic solvents such as DMF and DMSO.

This predictive understanding is invaluable for initial process design. For instance, a polar protic or aprotic solvent would be a logical choice for reaction media or for dissolving the compound for formulation. Conversely, a nonpolar solvent like hexane could be an effective anti-solvent for inducing crystallization during purification.

While this guide provides a robust theoretical framework, it is imperative that these predictions are confirmed through rigorous experimental validation using the described Shake-Flask protocol. Accurate, empirical solubility data is the only truly reliable foundation for successful drug development and manufacturing.

References

-

Kharitonov, D. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

- Google Patents. (2010). Process for preparation of nitropyridine derivatives. WO2010089773A2.

-

Organic Syntheses. 3-aminopyridine. Available at: [Link]

- Google Patents. (1992). Method for preparing 3-aminopyridines from 3-nitropyridines. CN1115755A.

-

ChemBK. 3-nitropyridine-2-carboxylic acid. Available at: [Link]

-

Lundgren, R. J. (2007). Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

-

PubChem. 3-Nitropyridine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Al Ibrahim, E., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Available at: [Link]

-

Wikipedia. Pyridine. Available at: [Link]

-

chemeurope.com. Pyridine. Available at: [Link]

Sources

The Discovery and Enduring Legacy of Nitropyridines: A Technical Guide for Researchers

Introduction: A Tale of Two Chemistries

The story of nitropyridines is a fascinating intersection of challenge and innovation in organic chemistry. Pyridine, with its electron-deficient ring system due to the electronegative nitrogen atom, presented a significant hurdle to early chemists attempting electrophilic substitution reactions.[1] Unlike benzene, which readily undergoes nitration, pyridine is highly resistant to this transformation, a fact that has shaped the history of its derivatization.[2][3] This guide delves into the historical struggles, the innovative breakthroughs in synthesis, and the modern applications that have established nitropyridine compounds as indispensable building blocks in medicinal chemistry and drug development.[4][5] For researchers, scientists, and drug development professionals, understanding the nuances of nitropyridine chemistry is key to unlocking new molecular frontiers.

Chapter 1: The Historical Quest for Nitropyridines

The journey to effectively synthesize nitropyridines was a multi-decade endeavor marked by initial frustrations and eventual elegant solutions.

Early Attempts and the Challenge of the Pyridine Ring

Direct nitration of pyridine using standard methods, such as mixed nitric and sulfuric acids, proved to be largely unsuccessful, yielding only trace amounts of the desired products under harsh conditions.[2][3] The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack, making it far less reactive than benzene.[1] Early 20th-century reports highlighted these difficulties, with one of the first documented attempts at high-temperature nitration of pyridine yielding a meager 12% of 3-nitropyridine at 350°C.[3] These low yields rendered direct nitration impractical for synthetic purposes and spurred chemists to seek alternative strategies.

A Breakthrough: The Pyridine N-Oxide Strategy

A significant advancement came with the utilization of pyridine N-oxides. The N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, activating it towards electrophilic substitution, particularly at the 4-position. This strategy paved the way for the efficient synthesis of 4-nitropyridine derivatives. The subsequent deoxygenation of the N-oxide provides a reliable route to the corresponding 4-nitropyridine.

The Enigmatic 3-Nitropyridine: A Mechanistic Puzzle Solved

The synthesis of 3-nitropyridine remained a challenge until a remarkable discovery in the latter half of the 20th century. In 2003, Bakke and his colleagues reported a highly efficient method involving the reaction of pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with an aqueous solution of sodium bisulfite, affording 3-nitropyridine in good yields (around 77%).[2] This breakthrough was not just a synthetic achievement but also a mechanistic revelation. It was proposed that the reaction does not proceed via a classical electrophilic aromatic substitution. Instead, it involves the formation of an N-nitropyridinium intermediate, followed by a[1][6] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring.[2]

Chapter 2: Core Synthetic Methodologies

The synthesis of nitropyridines is a study in regioselectivity, with different strategies required to access the various isomers. This chapter provides detailed protocols for the preparation of the three primary nitropyridine isomers.

Synthesis of 4-Nitropyridine via the N-Oxide Route

The synthesis of 4-nitropyridine is a classic two-step process that leverages the activating effect of the N-oxide group.

This protocol is based on established historical methods using a mixed acid approach.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid. Allow the mixture to warm to room temperature before use.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and addition funnel, place 9.51 g (100 mmol) of pyridine N-oxide. Heat the flask to 60°C.

-

Nitration: Slowly add the nitrating mixture dropwise to the heated pyridine N-oxide over 30 minutes. After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution to a pH of approximately 8 with a saturated aqueous solution of sodium carbonate. The yellow precipitate of 4-nitropyridine N-oxide is collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from acetone.

Data Presentation: Yields of 4-Nitropyridine N-Oxide Synthesis

| Method | Reagents | Temperature (°C) | Yield (%) | Reference |

| Mixed Acid | HNO₃ / H₂SO₄ | 125-130 | ~42 | [7] |

The final step is the removal of the N-oxide group, which can be achieved using various reducing agents. Phosphorus trichloride (PCl₃) is a common and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitropyridine N-oxide in a suitable solvent such as chloroform or acetonitrile.

-

Deoxygenation: Slowly add phosphorus trichloride (PCl₃) to the solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction mixture with water or a dilute base. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain 4-nitropyridine.

Visualization: Synthesis of 4-Nitropyridine

Caption: Workflow for the synthesis of 4-nitropyridine.

Synthesis of 3-Nitropyridine via the Dinitrogen Pentoxide Method

This modern and efficient method provides good yields of 3-nitropyridine.

Experimental Protocol:

-

Reaction of Pyridine with Dinitrogen Pentoxide: In a suitable organic solvent (e.g., dichloromethane), react pyridine with dinitrogen pentoxide (N₂O₅) at a low temperature to form the N-nitropyridinium salt.

-

Treatment with Sodium Bisulfite: The resulting slurry is then added to an aqueous solution of sodium bisulfite (NaHSO₃).

-

Rearrangement and Isolation: The mixture is stirred for several hours at room temperature, during which the[1][6] sigmatropic rearrangement occurs. The 3-nitropyridine is then isolated by extraction and purified.[8]

Data Presentation: Yields of 3-Nitropyridine Synthesis

| Method | Reagents | Temperature (°C) | Yield (%) | Reference |

| High Temp. Direct Nitration | KNO₃ / H₂SO₄ | 300 | ~5-15 | [3] |

| Dinitrogen Pentoxide | N₂O₅, then NaHSO₃ | Room Temp. | 77 | [2] |

| Nitric Acid / TFAA | HNO₃ / (CF₃CO)₂O | 0-24 | 10-83 | [6] |

Visualization: Mechanism of 3-Nitropyridine Synthesis

Caption: [1][6] Sigmatropic shift in 3-nitropyridine synthesis.

Synthesis of 2-Nitropyridine

The synthesis of 2-nitropyridine often starts from a pre-functionalized pyridine, such as 2-aminopyridine.

Experimental Protocol:

-

Diazotization of 2-Aminopyridine: 2-Aminopyridine is diazotized using a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the corresponding diazonium salt.

-

Sandmeyer-type Reaction: The diazonium salt is then treated with a nitrite source, such as sodium nitrite, in the presence of a copper catalyst to introduce the nitro group at the 2-position.

-

Isolation and Purification: The 2-nitropyridine is isolated by extraction and purified by standard methods such as chromatography or distillation.

Chapter 3: The Role of Nitropyridines in Drug Development

Nitropyridine compounds are highly valuable intermediates in the pharmaceutical industry due to the versatile reactivity of the nitro group and the pyridine scaffold.[4][5] The nitro group can be readily reduced to an amino group, which can then be further functionalized, or it can act as an electron-withdrawing group to facilitate nucleophilic aromatic substitution.

Case Study: Nilotinib (Tasigna®)

Nilotinib is a tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia. A key intermediate in its synthesis is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline. This intermediate can be prepared from a nitropyridine precursor. The synthesis involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with 4-methylimidazole, followed by nitration and subsequent reduction of the nitro group to an amine.

Visualization: Role of Nitropyridine in Nilotinib Synthesis

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 8. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

A Technical Guide to the Physical Characteristics of 3-Nitropyridine-2-carboxamide Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the crystalline form of 3-Nitropyridine-2-carboxamide. As a key heterocyclic building block in medicinal and agrochemical research, understanding its solid-state properties is critical for ensuring reproducibility, stability, and performance in downstream applications. While specific experimental data for this compound is not extensively published, this document outlines the authoritative methodologies and expected physicochemical characteristics based on its structural motifs and data from analogous compounds. It details the necessary experimental protocols for synthesis, crystallization, structural elucidation, and thermal analysis, providing researchers with a robust guide for obtaining and interpreting critical data.

Introduction and Strategic Importance

3-Nitropyridine-2-carboxamide is a substituted pyridine derivative featuring a nitro group at the 3-position and a carboxamide group at the 2-position. This specific arrangement of functional groups makes it a valuable and versatile precursor in organic synthesis. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the carboxamide moiety are pivotal to its reactivity and its utility in constructing more complex molecular architectures.

Notably, nitropyridine derivatives are considered "privileged" structures in drug design and have been investigated as precursors for inhibitors of key biological targets like Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3). Their application also extends to agrochemicals, where they serve as foundational components in the development of novel pesticides and herbicides.

Given this significance, a thorough understanding of the physical and structural characteristics of its crystalline form is paramount. Properties such as crystal packing, polymorphism, thermal stability, and solubility directly influence its handling, formulation, dissolution rate, and bioavailability in potential therapeutic agents.

Table 1: Core Physicochemical Properties of 3-Nitropyridine-2-carboxamide

| Property | Value / Expected Characteristic | Source / Rationale |

|---|---|---|

| Molecular Formula | C₆H₅N₃O₃ | Calculated |

| Molecular Weight | 167.12 g/mol | [1] |

| Appearance | Yellowish crystalline solid | Inferred from 3-Nitropyridine-2-carboxylic acid[2] |

| Solubility | Expected to have low solubility in water; soluble in polar organic solvents like DMF, DMSO, and alcohols. | Based on analogous pyridine derivatives[2] |

| Hydrogen Bond Donors | 1 (from amide N-H) | Structural Analysis |

| Hydrogen Bond Acceptors | 4 (from nitro O, amide O, pyridine N) | Structural Analysis |

Synthesis and Crystallization: The Foundation of Physical Form

The quality of a crystalline sample is fundamentally dependent on its synthesis and purification. While multiple synthetic routes to nitropyridines exist, a common approach involves the nitration of a pyridine precursor followed by functional group manipulation.

General Synthesis Pathway

A plausible synthesis for 3-Nitropyridine-2-carboxamide starts from its corresponding carboxylic acid, 3-Nitropyridine-2-carboxylic acid. The conversion of the carboxylic acid to the primary amide is a standard and high-yielding transformation.

Caption: Generalized synthesis of 3-Nitropyridine-2-carboxamide.

Protocol for High-Quality Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and must be determined empirically. The goal is to allow molecules to organize slowly into a well-ordered lattice.[3]

Step-by-Step Crystallization Protocol:

-

Purity is Paramount: Ensure the starting material is of the highest possible purity (>98%). Residual solvents or synthetic byproducts can inhibit crystal growth or become incorporated as impurities.

-

Solvent Screening:

-

Identify a solvent in which the compound is moderately soluble at elevated temperatures and less soluble at room or lower temperatures. Good candidates include ethanol, methanol, ethyl acetate, or mixtures with co-solvents like water or hexane.

-

The principle here is to create a supersaturated solution upon cooling, from which crystals can nucleate and grow.

-

-

Method 1: Slow Evaporation

-

Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near-saturation in a clean vial.

-

Cover the vial with a cap, but do not seal it tightly; instead, pierce the cap with a needle. This allows the solvent to evaporate over several days.

-

Causality: The slow removal of solvent gradually increases the solute concentration, promoting controlled crystal growth rather than rapid precipitation.[3]

-

-

Method 2: Solvent Layering (Vapor Diffusion)

-

Dissolve the compound in a small amount of a dense, good solvent (e.g., DMSO or dichloromethane) in a narrow tube or small vial.

-

Carefully layer a less dense, "anti-solvent" (a liquid in which the compound is poorly soluble, e.g., hexane or diethyl ether) on top of the solution without mixing.[4][5]

-

Seal the container and leave it undisturbed.

-

Causality: Slow diffusion at the interface between the two liquids gradually lowers the solubility of the compound, inducing crystallization.[4] This method is particularly effective for growing high-quality single crystals from small amounts of material.[5]

-

Structural and Spectroscopic Characterization

A multi-technique approach is essential for unambiguously defining the physical characteristics of the crystals.

Caption: An integrated workflow for crystal characterization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal lattice. It provides information on bond lengths, bond angles, and, crucially, the intermolecular interactions that dictate the crystal packing.

Expected Structural Features:

-

Hydrogen Bonding: The amide group (N-H) is a strong hydrogen bond donor, while the carbonyl oxygen, the nitro oxygens, and the pyridine nitrogen are all potential acceptors.[6] It is highly probable that the crystal packing will be dominated by N-H···O=C hydrogen bonds, forming classic amide-amide homosynthons (dimers) or catemeric chains.[7][8]

-

π-Stacking: The electron-deficient pyridine ring may engage in π-π stacking interactions with neighboring rings, further stabilizing the crystal lattice.[9]

Protocol for SC-XRD Data Acquisition:

-

Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) free of cracks or defects. Mount it on a cryoloop or glass fiber.[10]

-

Data Collection:

-

Center the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation).[7]

-

Cool the crystal under a stream of cold nitrogen gas (typically 100 K). Causality: Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution diffraction data and a more precise structural model.

-

Collect a series of diffraction images while rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Use direct methods or dual-space algorithms to solve the phase problem and generate an initial electron density map.

-

Build and refine the atomic model against the experimental data until convergence is reached, resulting in a final, validated crystal structure.

-

Spectroscopic Fingerprinting

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, serving as a rapid and reliable fingerprint of the crystalline form.

Table 2: Expected Vibrational Spectroscopy Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amide N-H | Stretch | 3400 - 3200 | FTIR/Raman |

| Aromatic C-H | Stretch | 3100 - 3000 | FTIR/Raman |

| Amide C=O | Stretch (Amide I) | 1700 - 1650 | FTIR (Strong) |

| Pyridine Ring | C=C, C=N Stretches | 1600 - 1450 | FTIR/Raman |

| Nitro N-O | Asymmetric Stretch | 1550 - 1475 | FTIR (Strong)[11][12] |

| Nitro N-O | Symmetric Stretch | 1360 - 1290 | FTIR (Strong)[11][12] |

| Amide N-H | Bend (Amide II) | 1640 - 1550 | FTIR |

Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample (~1 mg) with dry potassium bromide (~100 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal.

-

Sample Spectrum: Place the sample in the beam path and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum. The positions of the absorption bands provide confirmation of the functional groups present.[13]

Thermal Properties and Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the stability, melting behavior, and potential polymorphism of the compound.[14] This information is critical for drug development, as thermal events can affect manufacturing processes and product shelf-life.[15]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify the melting point, enthalpy of fusion, and detect solid-state phase transitions (polymorphism).

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. A sharp endothermic peak indicates the melting point of the crystalline solid. The area under this peak corresponds to the enthalpy of fusion. The presence of other thermal events before the melt could indicate a polymorphic transition or the loss of solvates.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of residual solvents or water.

Protocol for TGA Analysis:

-

Sample Preparation: Place 5-10 mg of the crystalline sample into a TGA pan (typically platinum or alumina).

-

Instrument Setup: Tare the balance and place the sample onto the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) to a temperature well beyond its expected decomposition point, under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. Any mass loss observed at lower temperatures (e.g., below 150 °C) may correspond to the loss of adsorbed moisture or residual crystallization solvent.[14]

Conclusion

The physical characteristics of 3-Nitropyridine-2-carboxamide crystals are a critical determinant of its utility in scientific research and development. While a definitive crystal structure requires empirical determination, this guide establishes the necessary analytical framework for its complete characterization. Through a systematic application of synthesis, crystallization, single-crystal X-ray diffraction, vibrational spectroscopy, and thermal analysis, researchers can obtain a comprehensive profile of this important molecule. The expected strong hydrogen bonding network and high thermal stability make it a robust building block, but a thorough solid-state characterization as outlined herein is essential to unlock its full potential in the fields of medicinal chemistry and materials science.

References

-

Delgado, G. E., et al. (2013). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Journal of the Chilean Chemical Society. Available at: [Link][7][8]

-

Smith, G., et al. (2010). Unconventional Hydrogen Bonding and π-stacking in Two Substituted Pyridine Carboxamides. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link][9]

-

Gryl, M., et al. (2020). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Molecules. Available at: [Link][6]

-

NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Available at: [Link][14]

-

IUCr Journals. (2010). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. Available at: [Link][16]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link][15]

-

Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica. Available at: [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Available at: [Link][11]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

-

Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link][10]

-

Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link][4]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link][3]

-

PubChem. (n.d.). N-(2-methylbenzoyl)-3-nitropyridine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link][17]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link][18]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link][12]

-

ChemBK. (2024). 3-nitropyridine-2-carboxylic acid. Available at: [Link][2]

-

PubChem. (n.d.). 3-Nitropyridine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link][19]

-

Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Available at: [20]

-

IUCr Journals. (2024). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Available at: [Link][21]

-

JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Available at: [Link][5]

-

ResearchGate. (2019). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Available at: [Link][22]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link][13]

-

Bakke, J. M. (2002). Synthesis and Functionalization of 3-Nitropyridines. PhD Thesis, Norwegian University of Science and Technology. Available at: [Link][23]

-

Sławiński, J., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link][24]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link][25]

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. How To [chem.rochester.edu]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 6. mdpi.com [mdpi.com]

- 7. Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide [scirp.org]

- 8. researchgate.net [researchgate.net]